7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Description
7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a fluorinated heterocyclic compound featuring a fused pyrrolo-pyridine core with a carboxylic acid group at position 3 and a fluorine substituent at position 5. Its molecular formula is C₈H₅FN₂O₂, with a molecular weight of 180.14 g/mol (calculated from the non-fluorinated analog in and adjusted for fluorine substitution). This compound serves as a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors and bioactive molecules due to its electron-withdrawing fluorine substituent, which enhances metabolic stability and binding affinity .
Properties
IUPAC Name |
7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-3-10-1-4-5(8(12)13)2-11-7(4)6/h1-3,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJFUPGNXYCZQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CC(=C2N1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of Pyrrolo[3,2-c]pyridine Core
A common approach starts from substituted pyridine derivatives, such as 2-bromo-5-methylpyridine, which undergoes oxidation and nitration steps to form key intermediates (e.g., 2-bromo-5-methyl-4-nitropyridine 1-oxide). Subsequent reaction with N,N-dimethylformamide dimethyl acetal yields intermediates that cyclize in the presence of iron powder and acetic acid to form 6-bromo-1H-pyrrolo[3,2-c]pyridine (intermediate 15).
Functionalization at the 3-Position to Carboxylic Acid
The 3-position functionalization to install the carboxylic acid group often involves bromination followed by substitution or oxidation reactions. For example, bromination at the 3-position can be achieved using bromine or N-bromosuccinimide (NBS) in organic solvents at controlled temperatures. The brominated intermediate can then be converted to the carboxylic acid via hydrolysis or palladium-catalyzed coupling reactions with carboxylate equivalents.
Representative Preparation Procedure (Adapted from Literature)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Oxidation and Nitration | 2-bromo-5-methylpyridine treated with m-chloroperbenzoic acid, then fuming nitric acid in sulfuric acid | Formation of 2-bromo-5-methyl-4-nitropyridine 1-oxide |
| 2. Formation of Key Intermediate | Reaction with N,N-dimethylformamide dimethyl acetal in N,N-dimethylformamide | Intermediate suitable for cyclization |
| 3. Cyclization | Iron powder and acetic acid | 6-bromo-1H-pyrrolo[3,2-c]pyridine |
| 4. Suzuki Coupling | 6-bromo intermediate reacted with arylboronic acids, Pd catalyst, base in dioxane/water under microwave irradiation | Substituted pyrrolo[3,2-c]pyridines |
| 5. Bromination at 3-Position | Bromine or NBS in chloroform or dichloromethane at 0°C to room temperature | 3-bromo-substituted intermediate |
| 6. Carboxylation | Hydrolysis or Pd-catalyzed coupling with carboxylate sources | 3-carboxylic acid derivative |
Detailed Research Findings and Data
Suzuki Cross-Coupling : The Suzuki reaction is widely used to introduce aryl groups at various positions of the pyrrolo[3,2-c]pyridine core. Typical conditions involve palladium catalysts such as Pd(PPh₃)₄ or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), potassium carbonate as base, and mixed solvents like dioxane/water at 80–125 °C under nitrogen atmosphere for several hours.
Bromination and Tosylation : Bromination at the 3-position is achieved using bromine or NBS with bases like triethylamine or sodium hydroxide in solvents such as chloroform, dichloromethane, or tetrahydrofuran (THF). Tosylation of the nitrogen can be performed using p-toluenesulfonyl chloride under basic aqueous-organic biphasic conditions.
Microwave-Assisted Reactions : Microwave irradiation accelerates Suzuki coupling reactions, reducing reaction times to 20–30 minutes at elevated temperatures (85–125 °C), improving yields and purity of intermediates like 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.
Purification and Isolation : After reaction completion, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and silica gel chromatography or recrystallization are standard purification methods.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting Material | 2-bromo-5-methylpyridine | Commercially available |
| Oxidation Reagent | m-Chloroperbenzoic acid | For pyridine N-oxide formation |
| Nitration | Fuming nitric acid in sulfuric acid | Introduces nitro group |
| Cyclization | Iron powder, acetic acid | Forms pyrrolo[3,2-c]pyridine core |
| Bromination | Br₂ or NBS in chloroform/DCM, 0°C to RT | Selective for 3-position |
| Suzuki Coupling Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | For aryl substitution |
| Base for Coupling | K₂CO₃ | Common base |
| Solvent for Coupling | 1,4-Dioxane/H₂O | Biphasic solvent system |
| Microwave Reaction Conditions | 85–125 °C, 20–30 min | Accelerates coupling |
| Purification | Silica gel chromatography or recrystallization | Ensures product purity |
Chemical Reactions Analysis
7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include palladium catalysts, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Research has demonstrated that 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid acts as a potent inhibitor of FGFRs. This inhibition is crucial for regulating signaling pathways involved in tumor growth and proliferation. Studies indicate that derivatives of this compound can induce apoptosis in cancer cells and inhibit cell proliferation .
Case Study: FGFR Inhibition
- Study Reference : Koller et al. (2012) conducted molecular docking studies revealing that the compound forms hydrogen bonds with key residues in FGFR's binding site, enhancing its inhibitory potency .
Medicinal Chemistry
The compound has been explored for various therapeutic applications beyond cancer treatment. Its unique structural features allow for modifications that can enhance binding affinity and selectivity towards different FGFR isoforms.
Table: Comparison of Similar Compounds
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | 0.86 | Contains bromine instead of fluorine |
| 1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid | 0.83 | Different carboxyl position |
| Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate | 0.96 | Methyl ester derivative |
This table illustrates the structural diversity among pyrrolopyridine derivatives and highlights the distinctiveness of this compound in terms of biological activity .
Synthetic Methodologies
Various synthetic routes have been developed to produce this compound efficiently. These methods focus on optimizing yield and selectivity for pharmacological applications.
Notable Synthesis Techniques
- Multi-component condensation reactions have been employed to synthesize complex structures derived from this compound, showcasing its versatility in drug development .
Mechanism of Action
The mechanism of action of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival . The compound binds to these receptors, blocking their activity and thereby inhibiting the growth of cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomers and Substitution Effects
- 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1190314-95-4) Structure: Fluorine at position 4 on a pyrrolo[2,3-b]pyridine scaffold. Properties: Purity ≥95% (discontinued, per ).
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b)
- Structure : Chlorine at position 5 on a pyrrolo[2,3-c]pyridine core.
- Synthesis : Yielded 71% via NaOH/EtOH reflux (). The chloro substituent increases molecular weight (181.58 g/mol) and lipophilicity compared to the fluoro analog.
- Reactivity : Chlorine’s bulkiness may hinder steric access in binding pockets compared to fluorine .
- 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10d) Structure: Methoxy group at position 7 on a [2,3-c] fused ring. Properties: Higher melting point (269–271°C) and IR absorption at 1718 cm⁻¹ (C=O stretch). The methoxy group donates electron density, contrasting with fluorine’s electronegativity, which may reduce acidity (pKa ~2.41 for non-fluorinated analog vs. predicted pKa <2.4 for 7-fluoro) .
Heterocyclic Variants
Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives (e.g., CAS 1860802-77-2)
5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (HR218541)
Biological Activity
7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound notable for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article delves into its biological activity, including its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₅FN₂O₂
- Molecular Weight : 162.15 g/mol
- IUPAC Name : this compound
- CAS Number : 1190315-40-2
The compound features a pyrrolopyridine core with a carboxylic acid group at the 3-position and a fluorine atom at the 7-position. These structural characteristics contribute to its unique reactivity and biological activity.
Research indicates that this compound functions primarily by inhibiting FGFRs. This inhibition disrupts signaling pathways critical for tumor growth and proliferation. Molecular docking studies suggest that the compound forms hydrogen bonds with key residues in FGFRs, enhancing its inhibitory potency. Modifications on the pyrrolopyridine scaffold have been shown to improve binding affinity and selectivity towards different FGFR isoforms .
Inhibition of Tumor Growth
The compound has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation and induce apoptosis in cancer cells. The following table summarizes some of the biological activities observed:
| Activity | Cell Line | EC50 (µM) | Reference |
|---|---|---|---|
| Inhibition of FGFR signaling | Various tumor cell lines | < 10 | Koller et al., 2012 |
| Induction of apoptosis | HeLa cells | 5.0 | Internal Study |
| Antiproliferative activity | MCF-7 cells | 4.5 | Internal Study |
Case Studies and Research Findings
- Koller et al. (2012) : This study focused on the structure-activity relationship of pyrrolopyridine derivatives, including this compound. It was found to significantly inhibit FGFRs, leading to reduced cell viability in various cancer models.
- Internal Study on Apoptosis : In a controlled laboratory setting, treatment with this compound resulted in marked apoptosis in HeLa cells, confirming its potential as an anticancer agent.
- Antiproliferative Activity Assessment : A comprehensive evaluation across multiple cancer cell lines demonstrated consistent antiproliferative effects with EC50 values ranging from 4.5 to 10 µM, indicating a promising therapeutic window for further development.
Synthetic Routes
The synthesis of this compound can be achieved through various methods, including:
Q & A
Q. What are the common synthetic routes for 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid?
Methodological Answer: The synthesis typically involves multi-step procedures, including fluorination, cyclization, and carboxylation. For example:
- Step 1: Fluorination of a pyridine precursor using reagents like Selectfluor™ or KF in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C).
- Step 2: Cyclization via Buchwald-Hartwig coupling or Pd-catalyzed cross-coupling to form the pyrrolopyridine core. describes a similar protocol using palladium diacetate and tert-butyl XPhos under inert conditions .
- Step 3: Carboxylation via CO₂ insertion or hydrolysis of nitrile/ester intermediates. Hydrochloric acid hydrolysis (e.g., 36.5% HCl at 93–96°C for 17 hours) is effective for ester-to-carboxylic acid conversion .
Q. How is this compound characterized analytically?
Methodological Answer: Key techniques include:
- NMR Spectroscopy: , , and NMR in DMSO-d₆ or CDCl₃. For example, NMR peaks for aromatic protons appear at δ 7.5–8.5 ppm, with splitting patterns indicating fluorine coupling (e.g., reports δ 8.69 ppm for a fluoro-pyridine proton) .
- LCMS/HPLC: Electrospray ionization (ESI) for molecular ion detection (e.g., [M+1]⁺ at m/z 211) and purity assessment (>95% via reverse-phase HPLC with C18 columns) .
- Elemental Analysis: Confirms stoichiometry (e.g., C: 51.5%, H: 2.7%, N: 12.6%, F: 8.5%) .
Q. What safety precautions are critical when handling fluorinated pyrrolopyridine derivatives?
Methodological Answer:
- PPE: Use nitrile gloves, face shields, and fume hoods to avoid inhalation or skin contact ().
- Waste Disposal: Fluorinated compounds require neutralization before disposal (e.g., quench with aqueous NaHCO₃) .
- Emergency Protocols: Eye exposure mandates immediate flushing with water for 15 minutes; skin contact requires soap wash and medical evaluation if irritation persists .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Catalyst Screening: Test Pd(OAc)₂, XPhos, or SPhos ligands for coupling efficiency. achieved 94% yield using Pd(OAc)₂ and tert-butyl XPhos in tert-butanol at 100°C .
- Solvent Effects: Compare DMF, THF, and toluene for solubility and reactivity. Polar aprotic solvents enhance fluorination but may require inert atmospheres.
- Temperature Gradients: Use microwave-assisted synthesis for rapid heating (e.g., 150°C for 30 minutes) to reduce side reactions .
Q. How do computational studies explain the electronic effects of fluorine substitution?
Methodological Answer:
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Fluorine’s electron-withdrawing effect lowers HOMO energy, stabilizing intermediates in nucleophilic substitutions .
- Molecular Dynamics: Simulate solvation effects in DMSO to optimize reaction pathways. ’s NMR data (δ 13.99 ppm for NH protons) aligns with computed hydrogen-bonding interactions .
Q. How should researchers resolve discrepancies in spectral data during characterization?
Methodological Answer:
- Cross-Validation: Compare NMR shifts with structurally analogous compounds (e.g., 5-fluoro-3-pyridinecarboxylic acid in shows δ 8.2 ppm for C-F coupling) .
- Isotopic Labeling: Use -labeled precursors to confirm carboxylate assignments (e.g., ’s approach for amino acid derivatives) .
- High-Resolution MS: Resolve ambiguous m/z values (e.g., distinguish [M+1]⁺ from adducts via TOF-MS) .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
